

GPR183: A Technical Guide to a Promising Therapeutic Target

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Compound of Interest

Compound Name: AS-183

Cat. No.: B1667630

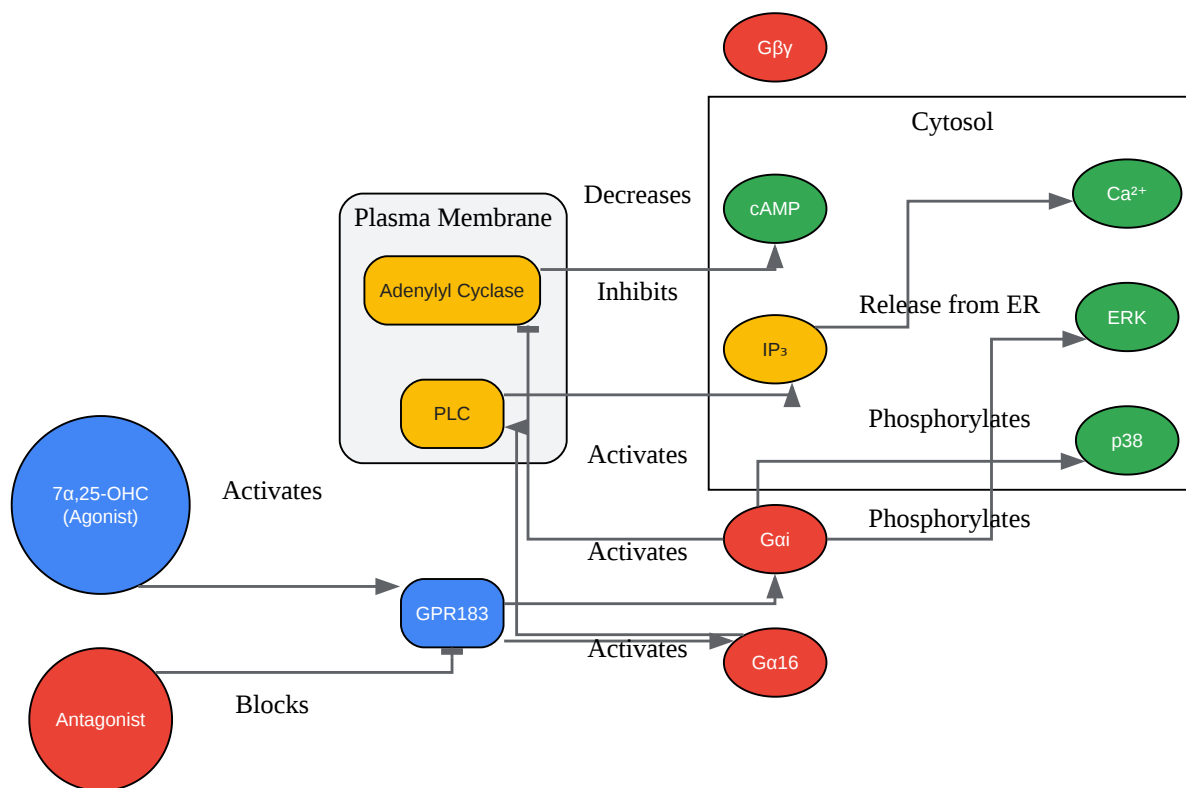
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a chemotactic receptor with significant roles in immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This document details the receptor's signaling pathways, provides quantitative data on known modulators, and outlines key experimental protocols for its study.

GPR183 Signaling Pathways

GPR183 is primarily coupled to the G α i subunit of heterotrimeric G proteins.[1][2] Activation of GPR183 by its endogenous ligand, 7 α ,25-dihydroxycholesterol (7 α ,25-OHC), or other agonists initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, GPR183 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinase (ERK) and p38.[1] Furthermore, GPR183 signaling can induce the mobilization of intracellular calcium (Ca²⁺), often through the promiscuous G α 16 subunit in recombinant systems, which activates phospholipase C (PLC) and subsequent downstream signaling.[3]



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GPR183 Signaling Cascade

Quantitative Data for GPR183 Modulators

The following tables summarize the quantitative data for known GPR183 antagonists and agonists.

Table 1: GPR183 Antagonists

Compound	IC50 (nM)	Assay Type	Reference
NIBR189	11	Radioligand Binding	[1]
GSK682753A	200	Not Specified	[1]
Immunophage Cpd 1	31.3	Calcium Mobilization	[1]
Immunophage Cpd 2	39.45	Calcium Mobilization	[4]
Immunophage Cpd 55	2.8	Calcium Mobilization	[5]
Compound 33	0.82	Not Specified	[6]

Table 2: GPR183 Agonists

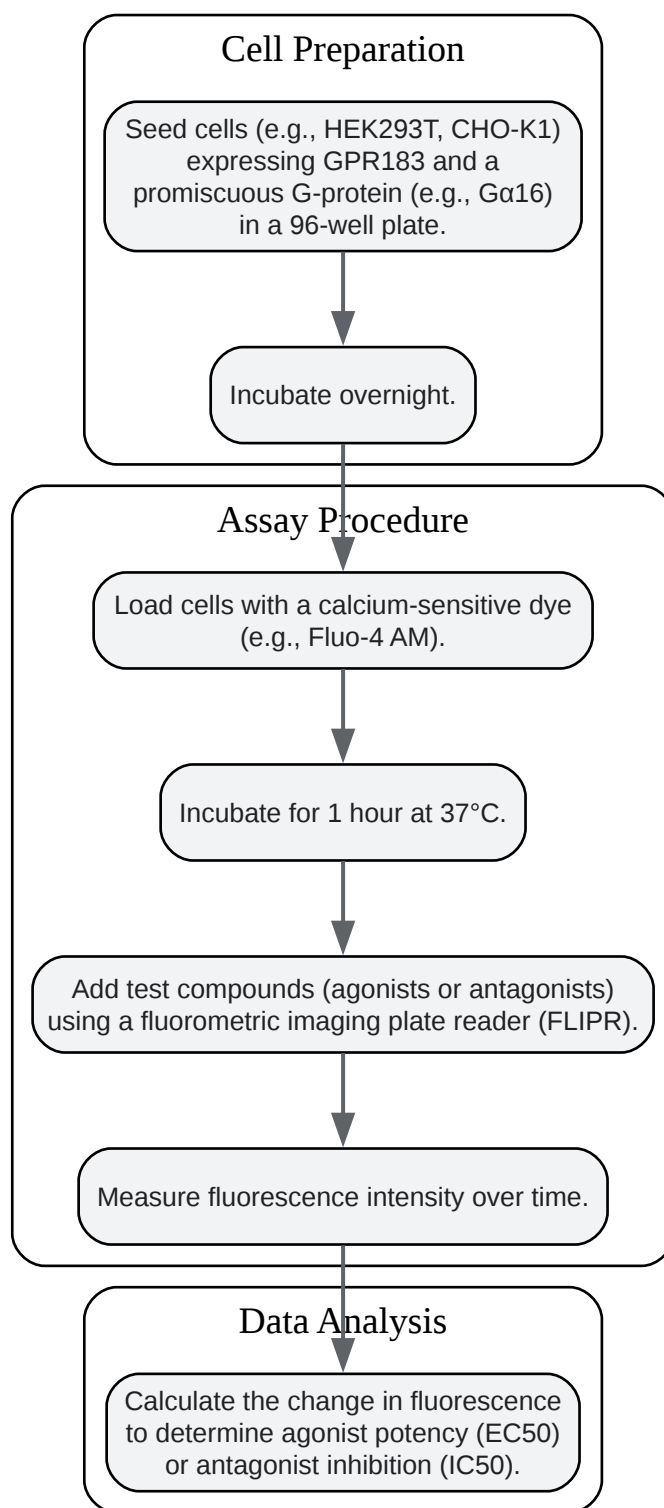
Compound	EC50 (nM)	Assay Type	Reference
7 α ,25-dihydroxycholesterol	17	Calcium Mobilization	[1]
7 α ,25-dihydroxycholesterol	19	Gai Coupling (BRET)	[1]
Compound 15	209	Calcium Mobilization	[1]
Compound 16	179	Calcium Mobilization	[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and may require optimization for specific laboratory conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR183 activation.



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Calcium Mobilization Assay Workflow

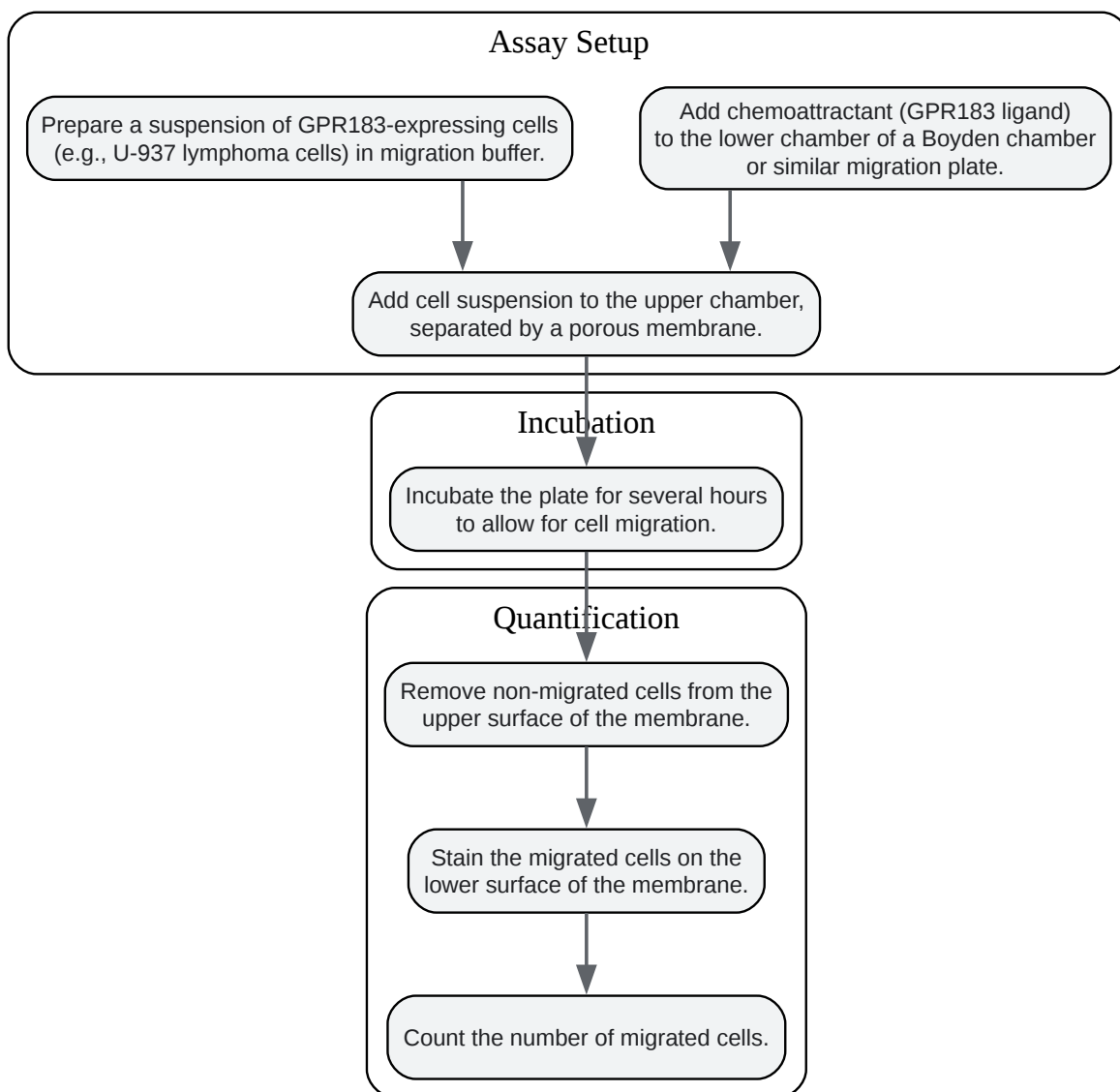
Detailed Steps:

- Cell Culture and Plating:
 - Culture HEK293T or CHO-K1 cells stably or transiently expressing human GPR183. For robust calcium signals, co-expression of a promiscuous G-protein, such as Gα16, is often employed.^[3]
 - Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the plates overnight at 37°C in a humidified CO2 incubator.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
 - Aspirate the culture medium from the cell plates and add the dye-loading buffer to each well.
 - Incubate the plates for 1 hour at 37°C in the dark.
- Compound Addition and Fluorescence Measurement:
 - Prepare serial dilutions of test compounds (agonists or antagonists) in an appropriate assay buffer.
 - For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
 - Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the compounds to the cell plate and simultaneously measure the fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time.
- Data Analysis:

- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 value.
- For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of GPR183 ligands to induce directed cell migration.



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Chemotaxis Assay Workflow

Detailed Steps:

- Cell Preparation:

- Culture GPR183-expressing cells, such as the human lymphoma cell line U-937, under standard conditions.
- Harvest the cells and resuspend them in a serum-free migration buffer at a defined concentration.
- Assay Setup:
 - Use a Boyden chamber or a commercially available chemotaxis plate with a porous membrane (e.g., 5 μm pores).
 - Add the test compound (chemoattractant) at various concentrations to the lower wells of the chamber.
 - Place the membrane over the lower wells.
 - Add the cell suspension to the upper wells.
- Incubation:
 - Incubate the plate at 37°C in a humidified CO₂ incubator for a period sufficient to allow for cell migration (typically 2-4 hours).
- Quantification of Migration:
 - After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.
 - Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain (e.g., crystal violet).
 - Elute the stain and measure the absorbance, or count the number of migrated cells per field of view using a microscope.
- Data Analysis:
 - Plot the number of migrated cells (or absorbance) against the chemoattractant concentration to generate a chemotactic curve.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to GPR183 and can be used to determine the affinity of unlabeled compounds.

Detailed Steps:

- Membrane Preparation:
 - Homogenize cells or tissues expressing GPR183 in a cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash the membrane pellet and resuspend it in a binding buffer.
 - Determine the protein concentration of the membrane preparation.
- Binding Reaction:
 - In a 96-well plate, combine the membrane preparation, a radiolabeled GPR183 ligand (e.g., [3H]-ligand), and varying concentrations of the unlabeled test compound.
 - To determine non-specific binding, include wells with a high concentration of a known unlabeled GPR183 ligand.
 - Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Detection:
 - Dry the filter plate and add a scintillation cocktail to each well.

- Count the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from the total binding to obtain the specific binding.
 - For competition assays, plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC₅₀. The K_i value can then be calculated using the Cheng-Prusoff equation.

GTPyS Binding Assay

This functional assay measures the activation of G proteins by GPR183 upon agonist binding.

Detailed Steps:

- Membrane Preparation:
 - Prepare cell membranes expressing GPR183 as described for the radioligand binding assay.
- Assay Reaction:
 - In a 96-well plate, combine the membrane preparation, varying concentrations of the test agonist, and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPyS.
 - Incubate the plate at 30°C for a defined period to allow for agonist-stimulated [35S]GTPyS binding to the G proteins.
- Separation and Detection:
 - Terminate the reaction and separate the membrane-bound [35S]GTPyS from the free [35S]GTPyS by rapid filtration, as described for the radioligand binding assay.
 - Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:

- Plot the amount of [35S]GTPyS bound against the agonist concentration to determine the EC50 and the maximum stimulation (Emax) for G protein activation.

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